molecular formula C16H14N4O3S2 B12448302 N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-thiophen-2-yl-acetamide

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-thiophen-2-yl-acetamide

Cat. No.: B12448302
M. Wt: 374.4 g/mol
InChI Key: HZCJPWVLCMLMKF-UHFFFAOYSA-N
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Description

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidinyl group, a sulfamoyl group, a phenyl ring, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps. One common method starts with the conversion of sulfadiazine into 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide through the reaction with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as a solvent . This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfamoyl group or the pyrimidinyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The sulfamoyl group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrimidinyl and thiophene rings can interact with various biological pathways. These interactions can lead to the inhibition of bacterial growth or the modulation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-(THIOPHEN-2-YL)ACETAMIDE stands out due to its combination of a pyrimidinyl group, a sulfamoyl group, a phenyl ring, and a thiophene ring

Properties

Molecular Formula

C16H14N4O3S2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C16H14N4O3S2/c21-15(11-13-3-1-10-24-13)19-12-4-6-14(7-5-12)25(22,23)20-16-17-8-2-9-18-16/h1-10H,11H2,(H,19,21)(H,17,18,20)

InChI Key

HZCJPWVLCMLMKF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3

Origin of Product

United States

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